n-Allyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
n-Allyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of an allyl group, a trifluoromethyl group, and a pyridinamine structure
Mechanism of Action
Target of Action
It is known that this compound is a derivative of bis(pyridin-2-yl)amine (dpa), which is a flexible bidentate n,n-ligand . Dpa and its derivatives are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules , suggesting that n-Allyl-5-(trifluoromethyl)pyridin-2-amine might interact with DNA or related targets.
Mode of Action
It is synthesized via a pd-catalyzed amination reaction . This suggests that the compound might interact with its targets through amination, a process that involves the introduction of an amino group into a molecule.
Biochemical Pathways
Given its structural similarity to dpa derivatives, it might influence pathways related to dna interaction and supramolecular chemistry .
Result of Action
Dpa derivatives demonstrate luminescent properties and possess cytotoxic activity , suggesting that this compound might have similar effects.
Action Environment
The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially affect its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-5-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the allyl and trifluoromethyl groups onto a pyridinamine core. One common method involves the reaction of 5-(trifluoromethyl)-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced fluoromethyl derivatives, and various substituted pyridinamine compounds .
Scientific Research Applications
n-Allyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals for crop protection and pest control
Comparison with Similar Compounds
Similar Compounds
- N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- N-allyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives
Uniqueness
n-Allyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of an allyl group, a trifluoromethyl group, and a pyridinamine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c1-2-5-13-8-4-3-7(6-14-8)9(10,11)12/h2-4,6H,1,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAHURELXMJMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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